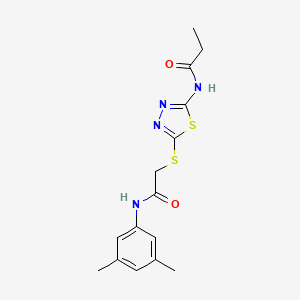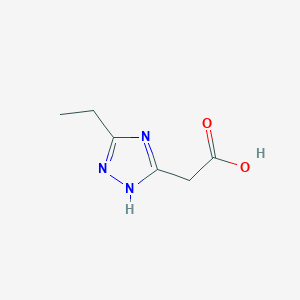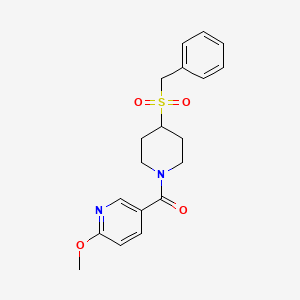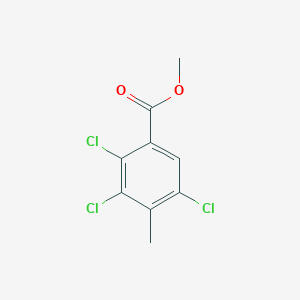
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL
Vue d'ensemble
Description
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is an organic molecule with a molecular formula of C25H24N2O . It is often used as an intermediate product in the synthesis of various chemical compounds. The molecule contains a trityl group, which is a bulky and stable radical often used as a protecting group in organic synthesis.
Synthesis Analysis
The synthesis of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL involves several steps. For instance, one method involves the use of triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran at 20℃ . Another method involves a multi-step reaction with 4 steps: 1) H2 / 10% Pd/C / H2O / 4 h / 40 °C, 2) sulfuric acid / 12 h / Heating, 3) LiAlH4 / tetrahydrofuran / 15 h / 20 °C, 4) triethylamine / dimethylformamide / 2 h / 20 °C .Molecular Structure Analysis
The molecular structure of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL can be represented by the InChI code: 1S/C25H24N2O/c28-18-10-17-24-19-27 (20-26-24)25 (21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 .Chemical Reactions Analysis
The chemical reactions involving 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL are complex and can vary depending on the specific conditions and reagents used . For example, one reaction involves the use of sodium hydride in toluene for 2h, followed by the addition of 1-(chlorophenylmethyl)-4-fluorobenzene in toluene at 70℃ for 8h, and finally treatment with hydrogen chloride in tetrahydrofuran for 2h .Physical And Chemical Properties Analysis
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL is a white to yellow solid . It has a molecular weight of 368.48 .Applications De Recherche Scientifique
Medicinal Chemistry
This compound plays a significant role in medicinal chemistry. It forms the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Development of New Drugs
Imidazole, a component of “3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL”, has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis of Imidazole Derivatives
“3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL” can be used as an intermediate in the synthesis of imidazole derivatives. These derivatives have a broad range of chemical and biological properties .
Antifungal Activity
The presence of a second aromatic ring in “3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL” could enhance the antifungal activity of azoles . This makes it a potential candidate for the development of new antifungal drugs.
Safety and Hazards
The safety information for 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL indicates that it may cause harm if swallowed (H302), cause skin irritation (H315), cause eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which include 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol, have a broad range of biological activities . They can interact with various biological targets, leading to their diverse therapeutic potential .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . The exact interaction of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL with its targets would depend on the specific biological context and the nature of the target .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it is likely that 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol could affect multiple pathways .
Pharmacokinetics
These properties would determine the bioavailability of 3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL and its ability to reach its targets in the body .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of 3-(1-trityl-1h-imidazol-4-yl)propan-1-ol .
Propriétés
IUPAC Name |
3-(1-tritylimidazol-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c28-18-10-17-24-19-27(20-26-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20,28H,10,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVPOYFZJLLZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Trityl-1H-imidazol-4-YL)propan-1-OL | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621146.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/no-structure.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B2621151.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethanamine](/img/structure/B2621153.png)
![N-allyl-2-{[1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2621154.png)
![Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2621155.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluorophenyl)urea](/img/structure/B2621160.png)

![N-(4-methoxybenzyl)-2-(3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2621163.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2621164.png)